テリフルノミド-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

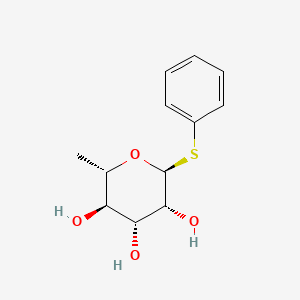

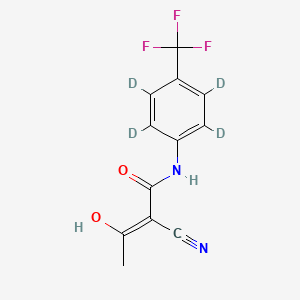

(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, also known as (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide, is a useful research compound. Its molecular formula is C₁₂H₅D₄F₃N₂O₂ and its molecular weight is 274.23. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

治療薬モニタリング

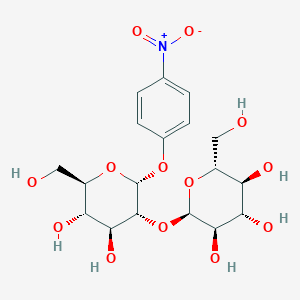

テリフルノミド-d4は、治療薬モニタリング(TDM)に使用されます。TDMは、狭い治療範囲を持つ薬物の投薬量レジメンの個別化に非常に役立ちます。 レフルノミドとその生物学的に活性な代謝物であるテリフルノミドで観察される重大な副作用と顕著な患者間薬物動態変動が特徴の薬物の場合にも有益です {svg_1}.

TDMにおける血漿の代替としての唾液

唾液は、テリフルノミドのTDMにおける血漿の代替として使用できます。これは、SARS-CoV-2パンデミックのような生命を脅かす状況では特に有利です。 ある研究では、血漿と安静時唾液中のテリフルノミド濃度間に良好な線形相関が示され、テリフルノミドのTDMにおけるこの非侵襲的な方法の有効性が確認されています {svg_2}.

分析方法の開発

This compoundは、新規分析方法の開発とバリデーションに使用されます。 例えば、this compoundを用いて、唾液中のテリフルノミドを定量するための信頼性が高くロバストなLC-MS/MS法が開発されました {svg_3}.

関節リウマチの治療

This compoundは、関節リウマチの治療に使用されます。 活性代謝物であるテリフルノミドは、ジヒドロオロテートデヒドロゲナーゼ酵素を阻害し、ピリミジンリボヌクレオチドの合成を減少させます {svg_4}.

多発性硬化症の治療

This compoundは直接投与され、多発性硬化症の治療にも使用されます {svg_5}.

高濃度範囲での治療薬モニタリング

血清または血漿中の5 ng/mLから200 μg/mLまでの40,000倍の濃度範囲で、薬物テリフルノミドを定量するための方法が開発され、バリデーションされました。 これは、定量範囲を2つの別々の重複する領域(高カーブ範囲と低カーブ範囲)に分割することによって達成されます {svg_6}.

作用機序

- In rapidly proliferating cells, such as T lymphocytes and B lymphocytes, DHODH inhibition reduces the availability of pyrimidines, impacting immune responses .

Target of Action

Mode of Action

Action Environment

特性

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-KXFGXCNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)